

Alpha-Linolenyl Methane Sulfonate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alpha linolenyl methane sulfonate*

Cat. No.: *B15546555*

[Get Quote](#)

CAS Number: 51040-61-0

Synonyms: Linolenyl mesylate, cis,cis,cis-9,12,15-Octadecatrienyl methanesulfonate

This technical guide provides a comprehensive overview of alpha-linolenyl methane sulfonate, a derivative of the essential omega-3 fatty acid, alpha-linolenic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed potential synthesis protocol, and a discussion of its anticipated biological significance based on related compounds.

Chemical and Physical Properties

Alpha-linolenyl methane sulfonate is the methanesulfonate ester of linolenyl alcohol. The introduction of the mesylate group significantly alters the polarity and reactivity of the parent molecule, making it a subject of interest for various chemical and biological applications. A summary of its key identifiers and computed properties is presented in Table 1.

Property	Value	Source
CAS Number	51040-61-0	--INVALID-LINK--
Molecular Formula	C ₁₉ H ₃₄ O ₃ S	--INVALID-LINK--
Molecular Weight	342.54 g/mol	--INVALID-LINK--
IUPAC Name	(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl methanesulfonate	
Synonyms	Linolenyl mesylate, cis,cis,cis-9,12,15-Octadecatrienyl methanesulfonate	--INVALID-LINK--

Experimental Protocols

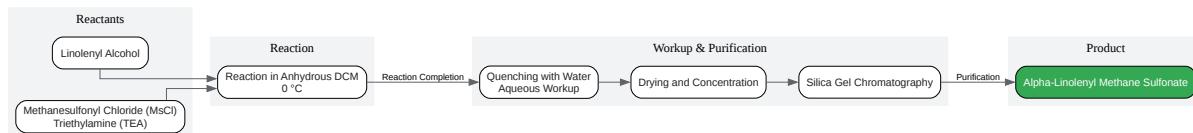
Proposed Synthesis of Alpha-Linolenyl Methane Sulfonate

While a specific, detailed protocol for the synthesis of alpha-linolenyl methane sulfonate is not readily available in published literature, a standard procedure for the mesylation of a primary alcohol can be adapted. The following protocol is a plausible method for its preparation from linolenyl alcohol.

Reaction Principle: The synthesis involves the reaction of linolenyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a common solvent for this type of reaction.

Materials:

- Linolenyl alcohol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)


- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve linolenyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
- Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 10-15 minutes.
- Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.
- Workup: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

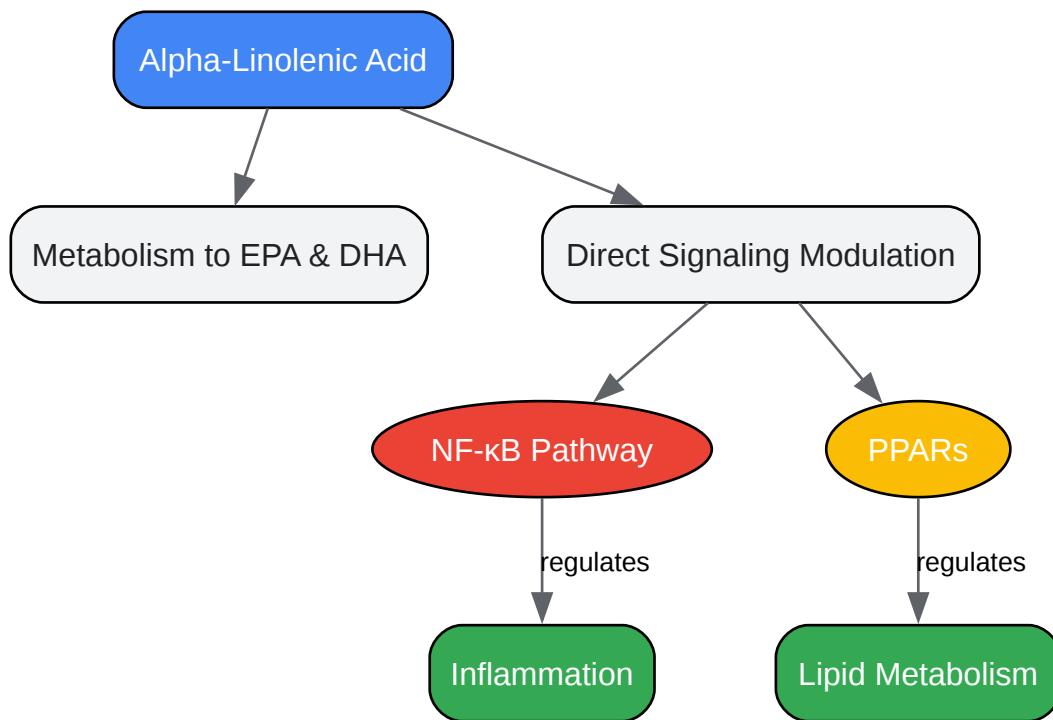
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure alpha-linolenyl methane sulfonate.
- Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

DOT Script for Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for alpha-linolenyl methane sulfonate.

Biological Activity and Signaling Pathways


There is currently a significant lack of published research on the specific biological activities and signaling pathways of alpha-linolenyl methane sulfonate. Therefore, the following sections discuss the known effects of its parent compound, alpha-linolenic acid, and the general toxicological considerations for alkyl methane sulfonates.

Biological Role of Alpha-Linolenic Acid

Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid with a wide range of biological functions. It is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for various physiological processes.

ALA itself has been shown to possess anti-inflammatory, neuroprotective, and cardioprotective properties. It can influence cellular signaling pathways, including those involved in inflammation and cell proliferation. For instance, ALA has been reported to modulate the activity of transcription factors such as NF- κ B and PPARs, which play key roles in regulating inflammatory responses and lipid metabolism.

DOT Script for a Simplified Overview of ALA's Influence

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Alpha-Linolenyl Methane Sulfonate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546555#alpha-linolenyl-methane-sulfonate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com